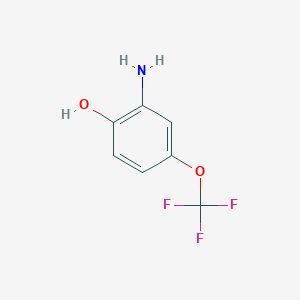

2-Amino-4-(trifluoromethoxy)phenol

Description

Table 1: Key Molecular Properties

Crystallographic Data and Conformational Studies

X-ray diffraction studies of related trifluoromethoxy-substituted phenols reveal planar aromatic systems with intramolecular hydrogen bonding. For this compound derivatives:

- Crystal system : Orthorhombic (observed in analogous Schiff base compounds).

- Space group : $$ Pca2_1 $$ (for a derivative with a 4-trifluoromethylphenyl group).

- Unit cell parameters : $$ a = 6.2592 \, \text{Å}, b = 7.2229 \, \text{Å}, c = 28.551 \, \text{Å} $$.

The hydroxyl group forms an intramolecular O-H···N hydrogen bond with the imine nitrogen in Schiff base analogs, stabilizing the planar conformation. Dihedral angles between the aromatic ring and substituents range from 44.77° to 89.4°, depending on steric and electronic interactions.

Table 2: Crystallographic Parameters for a Representative Analog

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Orthorhombic | |

| Space group | $$ Pca2_1 $$ | |

| Unit cell volume | 1290.77 Å$$^3$$ | |

| Hydrogen bond length | O-H···N: 1.90 Å |

Comparative Analysis with Related Trifluoromethoxy-Substituted Phenols

The position and nature of substituents significantly influence the physicochemical properties of trifluoromethoxy phenols:

4-(Trifluoromethoxy)phenol (CAS 828-27-3):

2-Amino-4-((trifluoromethyl)thio)phenol (CAS 228401-48-7):

- Replaces -OCF$$3$$ with -SCF$$3$$.

- Higher lipophilicity (logP 2.1 vs. 1.8 for -OCF$$_3$$ analog).

- Enhanced antimicrobial activity due to sulfur’s polarizability.

4-Trifluoromethylphenol (CAS 454-81-9):

Table 3: Substituent Effects on Key Properties

| Compound | Substituents | Boiling Point (°C) | pKa | LogP |

|---|---|---|---|---|

| This compound | -NH$$2$$, -OCF$$3$$ | 234.5 | ~8.1 | 1.8 |

| 4-(Trifluoromethoxy)phenol | -OCF$$_3$$ | 92 | ~9.3 | 2.0 |

| 4-Trifluoromethylphenol | -CF$$_3$$ | 121–122 | ~7.6 | 2.3 |

Data compiled from .

Properties

IUPAC Name |

2-amino-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYJUUSAYDJKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372228 | |

| Record name | 2-amino-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461699-34-3 | |

| Record name | 2-amino-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of a Nitro Precursor

The most documented and efficient method for preparing 2-amino-4-(trifluoromethoxy)phenol involves the reduction of a nitro precursor using catalytic hydrogenation. The process is as follows:

- Starting Material: The precursor is typically a nitro-substituted trifluoromethoxyphenol.

- Catalyst: 10 wt% palladium(II) hydroxide on carbon.

- Solvent: Methanol.

- Atmosphere: Hydrogen gas under pressure (40 psi, 2068.65 Torr).

- Temperature: 16°C.

- Reaction Time: 16 hours.

- Workup: After completion, the mixture is filtered, and the solvent is removed to yield the product as a brown solid.

- Yield: 99.25% with 99.5% purity.

Key Data Table: Catalytic Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Precursor amount | 6.0 g (26.89 mmol) |

| Pd(OH)₂/C (10% purity) | 500 mg (1.86 eq) |

| Methanol volume | 80 mL |

| Hydrogen pressure | 40 psi (2068.65 Torr) |

| Temperature | 16°C |

| Reaction time | 16 hours |

| Isolated yield | 99.25% |

| Product purity | 99.5% |

| Product appearance | Brown solid |

| TLC Rf (petroleum ether/EA 10:1) | 0.4 |

Etherification and Subsequent Hydrogenolysis

For the introduction of the trifluoromethoxy group, a two-step process is often employed:

- Formation of Trifluoromethylphenyl Benzyl Ether:

- Heating a trifluoromethyl halobenzene with sodium benzylate in a non-reactive solvent yields the benzyl ether intermediate.

- Hydrogenolysis:

Key Data Table: Etherification and Hydrogenolysis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Etherification | Trifluoromethyl halobenzene, sodium benzylate, solvent | Benzyl ether intermediate |

| Hydrogenolysis | Heavy metal catalyst, low H₂ pressure | Trifluoromethylphenol |

This route is particularly useful when direct substitution on the aromatic ring is challenging due to electronic or steric factors.

Trifluoromethoxylation via Chlorination and Fluorination

The synthesis of trifluoromethoxy-substituted aromatics can also be accomplished through a sequence involving:

- Chlorination: Conversion of phenols to trichloromethyl aryl ethers.

- Fluorination: Treatment of these ethers with antimony trifluoride and a catalytic amount of antimony pentachloride, or with molybdenum hexafluoride, to introduce the trifluoromethoxy group.

Key Data Table: Trifluoromethoxylation Sequence

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination | Tetrachloromethane, BF₃, anhydrous HF, 150°C | Not suitable for ortho-hydrogen bonding substrates |

| Fluorination | SbF₃ + SbCl₅ or MoF₆ | High toxicity, industrial limitations |

This approach is less commonly used due to the hazardous nature of reagents and limited substrate scope but remains relevant for certain synthetic targets.

Oxidative Desulfurization-Fluorination

A modern alternative involves the oxidative desulfurization-fluorination of xanthogenate (dithiocarbonate) derivatives:

- Reagents: Hydrogen fluoride–pyridine complex, 1,3-dibromo-5,5-dimethylhydantoin.

- Outcome: Direct formation of trifluoromethoxy ethers in moderate to excellent yields.

Key Data Table: Oxidative Desulfurization-Fluorination

| Reagents | Conditions | Yield |

|---|---|---|

| HF-pyridine, dibromodimethylhydantoin | Room temp or mild | Moderate–excellent |

This method is notable for its functional group tolerance and milder conditions compared to classical fluorination.

Comparative Analysis of Preparation Methods

| Method | Yield | Safety/Practicality | Functional Group Tolerance | Industrial Feasibility |

|---|---|---|---|---|

| Catalytic hydrogenation of nitro precursor | Excellent | Safe, scalable | High (aromatic nitro reduction) | High |

| Etherification + hydrogenolysis | Good | Moderate (requires hydrogen) | Moderate (depends on substrate) | Moderate |

| Chlorination/fluorination sequence | Variable | Hazardous reagents | Limited (ortho-substituents issue) | Low (toxicity, complexity) |

| Oxidative desulfurization-fluorination | Good–Excellent | Moderate (HF handling) | Broad (xanthogenate intermediates) | Moderate |

Research Findings and Notes

- Catalytic hydrogenation stands out for its high yield, operational simplicity, and compatibility with sensitive functional groups, making it the preferred method for laboratory and industrial synthesis of this compound.

- Etherification/hydrogenolysis is valuable for substrates where direct substitution is challenging, but requires additional steps and careful handling of hydrogen.

- Chlorination/fluorination and oxidative desulfurization-fluorination are more specialized, with the former limited by safety concerns and the latter offering a modern, milder alternative for introducing the trifluoromethoxy group.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-Amino-4-(trifluoromethoxy)benzaldehyde.

Reduction: 2-Amino-4-(trifluoromethoxy)aniline.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(trifluoromethoxy)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups enable the compound to form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenol Backbone

2-Amino-4-(trifluoromethyl)phenol (CAS: 454-81-9)

- Structural Difference : Replaces -OCF₃ with -CF₃.

- Properties: Higher lipophilicity due to the non-polar trifluoromethyl group.

- Applications : Used in agrochemical research, though its toxicity profile is less characterized .

4-Amino-2-phenylphenol (CAS: 19434-42-5)

- Structural Difference : Replaces -OCF₃ with a phenyl group (-C₆H₅).

2-Amino-4-(benzyloxy)phenol (CAS: 102580-07-4)

Heterocyclic Analogues

2-Amino-4-[4-(trifluoromethoxy)phenyl]thiazole (CAS: 436151-95-0)

- Structural Difference: Replaces phenol with a thiazole ring.

- Properties : Improved bioavailability due to thiazole’s metabolic resistance. Used in antibacterial agents (e.g., Compound 16 in ) .

2-Amino-4-(3-(5-(trifluoromethoxy)-1H-indole-2-carboxamido)phenyl)-1H-imidazol-3-ium chloride (6g)

Sulfur-Containing Derivatives

2-Amino-4-(methylsulfonyl)phenol

- Structural Difference : Replaces -OCF₃ with -SO₂CH₃.

- Properties : Higher electron-withdrawing capacity, altering reactivity in electrophilic substitutions. Marketed for industrial applications with a projected CAGR of 5.2% (2020–2025) .

Biological Activity

2-Amino-4-(trifluoromethoxy)phenol, a compound with significant biological activity, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethoxy group attached to an amino-substituted phenolic ring. This unique structure contributes to its biological properties, particularly its interaction with various biological targets.

Chemical Structure

- Molecular Formula : C₇H₆F₃NO₂

- Molecular Weight : 201.13 g/mol

- IUPAC Name : 2-amino-4-(trifluoromethoxy)phenol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Klebsiella pneumoniae | 0.5 μg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound possesses selective cytotoxic effects. The compound was tested against several cancer types, revealing varying degrees of effectiveness.

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.0 |

These results indicate that the compound may be particularly effective against cervical cancer cells .

The mechanism by which this compound exerts its biological effects involves modulation of key cellular pathways. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival, contributing to its cytotoxic effects on cancer cells.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various fluorinated phenolic compounds, including this compound. The study highlighted that the trifluoromethoxy group significantly enhances the lipophilicity and membrane permeability of the compound, facilitating better interaction with bacterial membranes .

Research Findings: Cytotoxicity Against Cancer Cells

In a comprehensive study examining the cytotoxic effects of phenolic compounds on cancer cells, researchers found that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a potential mechanism for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-(trifluoromethoxy)phenol?

- Answer: Two primary methods are documented:

- Nucleophilic substitution : Reacting 2-aminophenol derivatives with trifluoromethoxy precursors (e.g., trifluoromethylating agents) in the presence of a base (e.g., NaH) and polar aprotic solvents like DMF .

- Reduction of nitro precursors : Catalytic hydrogenation of 2-nitro-4-(trifluoromethoxy)phenol using Pd/C or Raney Ni under hydrogen atmosphere, yielding the target amine .

- Purification : Column chromatography or recrystallization is recommended for isolating high-purity products .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Answer:

- Spectroscopy : ¹H and ¹⁹F NMR to confirm substituent positions and fluorine environments . LC-MS for molecular weight verification.

- Crystallography : Single-crystal X-ray diffraction using SHELXL or WinGX for definitive structural assignment .

- Elemental analysis : Validate stoichiometry via CHNS/O microanalysis .

Q. What are the key safety considerations when handling this compound?

- Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Decomposition risks : Avoid high temperatures (>200°C) to prevent release of toxic HF gas .

- Waste disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Answer:

- DFT calculations : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density distribution and Fukui indices for predicting reactive sites .

- Solvent effects : Include implicit solvation models (e.g., COSMO) to assess solvent polarity impacts on reaction pathways .

Q. How to resolve conflicting bioactivity data in enzyme inhibition studies involving this compound?

- Answer:

- Assay validation : Include positive controls (e.g., known inhibitors) and assess compound stability via HPLC post-assay .

- Orthogonal assays : Combine enzymatic activity assays with surface plasmon resonance (SPR) to confirm binding affinity .

- Metabolite screening : Check for decomposition products (e.g., via LC-MS) that may interfere with results .

Q. What strategies optimize regioselectivity during trifluoromethoxy group introduction?

- Answer:

- Directing groups : Temporarily protect the amino group with acetyl or Boc to direct trifluoromethoxy substitution to the para position .

- Metal-mediated reactions : Use Cu(I) catalysts to enhance selectivity in Ullmann-type coupling reactions .

- DoE optimization : Apply Design of Experiments (DoE) to screen temperature, solvent, and base combinations for maximum yield .

Methodological Resources

- Crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards for structural analysis .

- Computational tools : Gaussian or ORCA software packages for DFT studies, validated against thermochemical datasets .

- Analytical protocols : Refer to PubChem (DTXSID101277782) for validated NMR and MS spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.